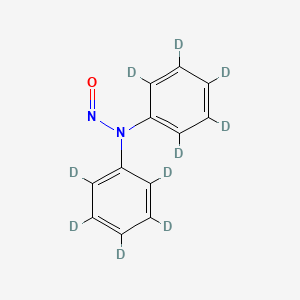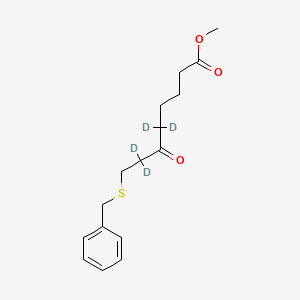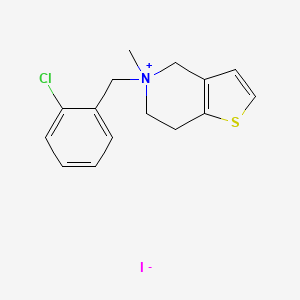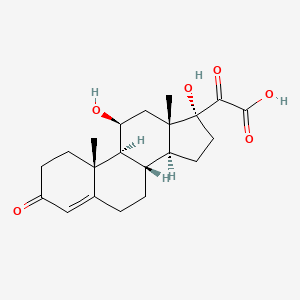
N-Nitrosodiphenylamine-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodiphenylamine-d10 is a stable isotope labelled compound . It is used as a reference standard in pharmaceutical testing . The molecular formula of N-Nitrosodiphenylamine-d10 is C12 2H10 N2 O and its molecular weight is 208.28 .
Synthesis Analysis
The synthesis of N-Nitrosodiphenylamine-d10 involves complex chemical reactions . The process includes the use of Agilent GC/MS/MS instrumentation for the screening and estimation of nitrosamine impurities in drug products and drug substances . The product is dispersed in methylene chloride or in water following a liquid-liquid extraction depending on its solubility .Chemical Reactions Analysis
N-Nitrosodiphenylamine-d10 is involved in various chemical reactions. For instance, it has been detected in pharmaceuticals as a result of chemical reactions that occur during the API manufacturing process .Aplicaciones Científicas De Investigación
Detection of Nitrosamines in Drinking Water : N-Nitrosodiphenylamine (NDPhA) is identified in drinking water, indicating its use in analyzing water quality and detecting potential carcinogens. This was demonstrated in a study where liquid chromatography-tandem mass spectrometry was used to detect nitrosamines in drinking water supplies (Zhao et al., 2006).
Formation from Water Treatment Processes : NDPhA has been identified as a disinfection byproduct formed during the treatment of water containing diphenylamine, highlighting its relevance in understanding the chemical transformations during water treatment processes (Zhou et al., 2009).
Study of Carcinogenic Effects : NDPhA was used in a study to observe its carcinogenic effects, where it induced urinary bladder tumors in rats, providing insights into its toxicological impact (Cardy et al., 1979).
Understanding Mutagenicity During Degradation : The mutagenicity of NDPhA was investigated during advanced oxidation processes, providing knowledge about the safety and environmental impact of degrading nitrosamines (Měšťánková et al., 2014).
Analytical Techniques for Detection : Techniques like synchronous fluorimetry have been developed for the simultaneous determination of NDPhA in various samples, showing its importance in analytical chemistry (Alizadeh & Farokhcheh, 2014).
Occurrence in Biosolids and Environmental Safety : NDPhA's presence in biosolids and its potential implications for crop and drinking water safety has been studied, indicating its environmental relevance (Venkatesan et al., 2014).
Adsorption and Degradation Studies : The adsorption and degradation of NDPhA on zeolites were studied, showing potential applications in environmental cleanup and pollution control (Zhou et al., 2004).
Theoretical Investigations : Quantum computational studies have been conducted on NDPhA to understand its molecular behavior and interactions, aiding in the development of theoretical chemistry models (LiXiao-Hong et al., 2011).
Occupational Exposure Studies : NDPhA's use in the rubber industry and its implications for occupational health have been explored, providing insights into industrial hygiene and safety (Rappe & Rydström, 1980).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Nitrosodiphenylamine-d10 is a derivative of N-Nitrosodiphenylamine (NDPhA), which is a water-soluble nitrosamine . Nitrosamines are known to be toxic and potentially carcinogenic . .
Mode of Action
Nitrosamines in general are known to cause dna damage by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .
Biochemical Pathways
Limited data suggest that the main metabolic pathway for N-Nitrosodiphenylamine is cytochrome P-450-dependent denitrosation and ring hydroxylation in the liver . The reaction in which N-nitrosodiphenylamine is denitrosated to diphenylamine and nitric oxide seems to be the first step in the metabolic activation of N-nitrosodiphenylamine . Following this, nitric oxide is converted into nitrite and nitrate . Diphenylamine undergoes ring hydroxylation to form 4-hydroxydiphenylamine, which is oxidized to the quinoneimine .
Pharmacokinetics
No distribution data are available . In animals, N-nitrosodiphenylamine was eliminated primarily in the urine and the main metabolite appeared to be nitrate .
Result of Action
Nitrosamines, including n-nitrosodiphenylamine, are known to be potentially carcinogenic . They can cause a wide diversity of health problems as a result of damage on the DNA by alkylation of nitrogenous bases, or oxidative stress process that generally end with a tumor mutagenic cells, coronary, and arterial diseases that effect on the esophagus, respiratory system, and kidney to cancer .
Action Environment
The action of N-Nitrosodiphenylamine-d10 can be influenced by various environmental factors. For instance, the presence of formaldehyde enhances the formation of N-nitrosamines . Moreover, the pH, contact time, adsorbent dosage, and adsorbate concentration can affect the removal of NDPhA from aqueous samples
Propiedades
IUPAC Name |
N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUCNCOMADRQHX-LHNTUAQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosodiphenylamine-d10 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)
